molecular formula C10H11FOS B14066846 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one

Katalognummer: B14066846
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: CSXCIBFGIDYQGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. This compound is characterized by the presence of a fluoro group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including catalytic reactions and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The propanone moiety can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate biological pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and methylthio groups, which contribute to its distinct chemical and biological activities.

Eigenschaften

Molekularformel

C10H11FOS

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-(4-fluoro-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

CSXCIBFGIDYQGL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=C(C=C1)F)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.